N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide

Melting point Thermal stability Solid-state formulation

Sourcing structurally enabled NPP1/NPP3 inhibitor scaffolds with adequate thermal stability remains a persistent bottleneck in early-stage medicinal chemistry. CAS 83959-85-7 directly addresses this gap through its unique ortho-acetamidophenyl architecture, which introduces a hydrogen-bond donor/acceptor pharmacophore absent in simpler biphenyl-oxazole analogs while simultaneously elevating the melting point to 241-243 °C-approximately 126 °C above 2-(4-biphenylyl)-5-phenyloxazole (CAS 852-37-9). This thermal window permits hot-melt extrusion, melt-casting, and high-temperature sterilization workflows that are unattainable with lower-melting congeners. • Ortho-acetamidophenyl H-bond donor enables NPP1/NPP3 active-site engagement not addressable by phenyl- or biphenyl-substituted oxazoles. • Solubility in dichloromethane and ethyl acetate facilitates standard coupling, N-alkylation, acylation, and chromatographic purification. • Positional isomer (para-acetamidophenyl, CAS 91044-61-0) available for controlled SAR exploration of acetamido regiochemistry on target binding and selectivity.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
CAS No. 83959-85-7
Cat. No. B12896645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
CAS83959-85-7
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2/c1-16(26)25-21-10-6-5-9-20(21)23-24-15-22(27-23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)
InChIKeyLWEYZUSKZAVKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-85-7) – Structural & Physicochemical Baseline


N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-85-7) is a synthetic biphenyl-oxazole-acetamide hybrid with molecular formula C23H18N2O2 and molecular weight 354.4 g/mol . The compound incorporates a 1,3-oxazole core substituted at the 5-position with a 4-biphenyl group and at the 2-position with an ortho-acetamidophenyl moiety [1]. This bifunctional architecture delivers a melting point of 241–243 °C and solubility in organic solvents such as dichloromethane and ethyl acetate [2]. The compound belongs to the broader class of biphenyl-oxazole small molecules explored for nucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) inhibition and immunosuppressive applications [3].

Why Generic Substitution Fails for N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-85-7) – The Acetamide Moiety as a Critical Differentiator


Interchanging CAS 83959-85-7 with structurally proximal biphenyl-oxazole analogs—such as 2-(4-biphenylyl)-5-phenyloxazole (CAS 852-37-9) or 5-(1,1'-biphenyl)-4-yl-2-phenyloxazole (CAS 852-36-8)—is not scientifically neutral. The target compound uniquely incorporates an ortho-acetamidophenyl substituent at the oxazole 2-position, introducing a hydrogen-bond donor/acceptor capable of engaging biological targets (e.g., enzyme active sites) that simple phenyl- or biphenyl-substituted oxazoles cannot address . This functionalization simultaneously modulates physicochemical properties: the melting point shifts from ~115–119 °C (CAS 852-37-9) to 241–243 °C (CAS 83959-85-7), impacting thermal processing and formulation windows [1]. Furthermore, positional isomerism (e.g., para-acetamidophenyl variant CAS 91044-61-0) alters molecular geometry and putative target recognition, rendering each isomer pharmacologically distinct .

Quantitative Differentiation Evidence for N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-85-7) vs. Closest Analogs – What the Data Show


Melting Point Elevation vs. 2-(4-Biphenylyl)-5-phenyloxazole (CAS 852-37-9) – 126 °C Higher, Enabling Wider Thermal Processing Windows

CAS 83959-85-7 exhibits a melting point of 241–243 °C, whereas the non-acetamido analog 2-(4-biphenylyl)-5-phenyloxazole (CAS 852-37-9) melts at 115–119 °C [1]. This represents an approximately 126 °C elevation directly attributable to the introduction of the ortho-acetamidophenyl group, which strengthens intermolecular hydrogen bonding in the crystalline lattice.

Melting point Thermal stability Solid-state formulation

Hydrogen-Bond Donor/Acceptor Capacity vs. Non-Acetamido Biphenyl-Oxazole Analogs – Enabling Differential Target Engagement

CAS 83959-85-7 presents one hydrogen-bond donor (acetamide N–H) and three hydrogen-bond acceptors (oxazole O, oxazole N, acetamide C=O) . In contrast, biphenyl-oxazole analogs lacking the acetamide group (CAS 852-37-9, CAS 852-36-8) possess zero H-bond donors and only two acceptors (oxazole O and N) . This difference is critical because the acetamide donor enables specific polar interactions with enzyme active-site residues (e.g., backbone carbonyls or side-chain carboxylates) that are inaccessible to the simpler analogs, a feature leveraged in biphenyl-oxazole NPP1/NPP3 inhibitor design .

Hydrogen bonding Ligand efficiency Enzyme inhibition

Ortho-Acetamidophenyl Regioisomer vs. Para-Acetamidophenyl Isomer (CAS 91044-61-0) – Divergent Molecular Topology Dictating Target Selectivity

CAS 83959-85-7 features the acetamido group at the ortho position of the 2-phenyl ring, generating a bent molecular topology with an intramolecular N–H···O or N–H···N hydrogen-bonding potential . The para-acetamidophenyl regioisomer (CAS 91044-61-0) projects the acetamido group linearly, resulting in a distinct molecular shape and dipole orientation . In biphenyl-oxazole NPP1/NPP3 inhibitors, subtle positional modifications have been shown to alter IC50 values by orders of magnitude, making the ortho isomer a distinct chemical entity with unique target recognition properties .

Regioisomerism Structure-activity relationship Binding pocket geometry

Patent-Class Rationale: Biphenyl-Oxazole Scaffold with Acetamide Functionality for Inflammation and Immune Disease Applications

Patent JP5430943B2 explicitly claims substituted biphenyl-oxazole compounds for immunosuppression or treatment of inflammatory and immune diseases, highlighting the therapeutic relevance of this chemotype [1]. CAS 83959-85-7 embodies the core structural elements specified in the patent—biphenyl group, 1,3-oxazole ring, and an amide-bearing phenyl substituent—positioning it as a structurally enabled candidate for immuno-inflammatory target screening distinct from simpler biphenyl-oxazoles lacking the acetamide pharmacophore .

Immunosuppression Inflammation Patent-class evidence

Optimal Application Scenarios for N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide (CAS 83959-85-7) Based on Evidenced Differentiation


Enzyme Inhibitor Screening Panels Targeting NPP1/NPP3 or Immuno-Inflammatory Pathways

The ortho-acetamidophenyl motif provides a hydrogen-bond-donating pharmacophore absent in simpler biphenyl-oxazoles, making CAS 83959-85-7 a structurally enabled candidate for NPP1/NPP3 inhibitor screening programs . This is supported by its alignment with the patent-disclosed biphenyl-oxazole chemotype for immunosuppression and inflammatory disease applications [1].

Solid-Formulation Development Requiring High-Melting-Point Active Pharmaceutical Ingredient (API) Candidates

With a melting point of 241–243 °C—approximately 126 °C above that of 2-(4-biphenylyl)-5-phenyloxazole (CAS 852-37-9)—CAS 83959-85-7 tolerates hot-melt extrusion, melt-casting, and high-temperature sterilization that would decompose lower-melting analogs, a decisive advantage in solid-dosage or medical-device-coating formulation workflows [2].

Structure-Activity Relationship (SAR) Studies on Acetamido Regioisomerism in Biphenyl-Oxazole Series

CAS 83959-85-7 represents the ortho-acetamidophenyl regioisomer, while CAS 91044-61-0 provides the para counterpart. Systematic procurement of both isomers enables controlled SAR exploration of how acetamido position modulates target binding, potency, and selectivity—essential for lead optimization in medicinal chemistry campaigns .

Organic Synthesis and Late-Stage Functionalization Intermediates

The combination of a biphenyl scaffold, an oxazole heterocycle, and a free acetamide N–H renders CAS 83959-85-7 a versatile intermediate for N-alkylation, acylation, or further diversification. Its solubility in dichloromethane and ethyl acetate facilitates standard coupling and purification workflows .

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